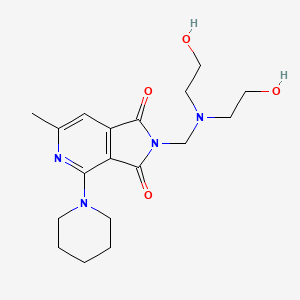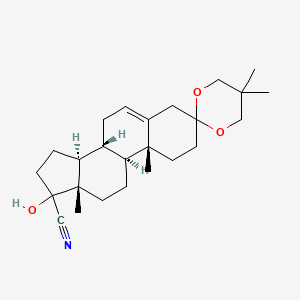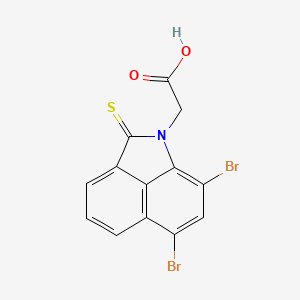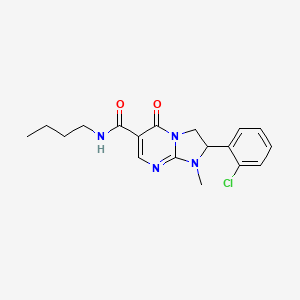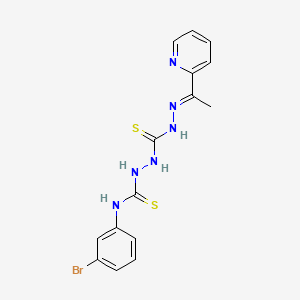
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(diethylmethylammonio)ethoxy)-N,N,N-trimethyl-, diiodide, (17-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- es un compuesto sintético con una estructura compleja. Es conocido por sus aplicaciones en varios campos científicos, incluyendo la química, la biología y la medicina. Este compuesto se caracteriza por sus propiedades químicas únicas y sus potenciales beneficios terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- involucra múltiples pasos. El proceso típicamente comienza con la preparación de la estructura central, seguida de la introducción de los grupos aminio y diyoduro. Las condiciones de reacción a menudo requieren temperaturas específicas, solventes y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de este compuesto implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, son comunes en entornos industriales para producir grandes cantidades del compuesto de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esto implica el reemplazo de un grupo funcional por otro, típicamente utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes, y electrófilos como haluros de alquilo.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución típicamente resultan en la formación de nuevos derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: Employed en estudios relacionados con la señalización celular e interacciones moleculares.
Medicina: Investigado por sus potenciales efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos complejos.
Mecanismo De Acción
El mecanismo de acción de Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- involucra su interacción con objetivos y vías moleculares específicas. El compuesto se une a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, reduciendo así la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
Estradiol: Un estrógeno natural con características estructurales similares.
Tamoxifeno: Un modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama.
Raloxifeno: Otro modulador selectivo del receptor de estrógeno con aplicaciones en el tratamiento de la osteoporosis.
Unicidad
Estra-1,3,5(10)-trien-17-aminium, 3-(2-(dietilmetilamonio)etoxi)-N,N,N-trimetil-, diyoduro, (17-beta)- es único debido a su estructura química específica, que imparte actividades biológicas distintas. A diferencia de otros compuestos similares, puede exhibir un espectro de actividad diferente, lo que lo hace valioso para aplicaciones terapéuticas específicas.
Propiedades
Número CAS |
142575-14-2 |
|---|---|
Fórmula molecular |
C28H48I2N2O |
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-[[(8R,9S,13S,14S,17S)-13-methyl-17-(trimethylazaniumyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C28H48N2O.2HI/c1-8-30(7,9-2)18-19-31-22-11-13-23-21(20-22)10-12-25-24(23)16-17-28(3)26(25)14-15-27(28)29(4,5)6;;/h11,13,20,24-27H,8-10,12,14-19H2,1-7H3;2*1H/q+2;;/p-2/t24-,25-,26+,27+,28+;;/m1../s1 |
Clave InChI |
FOCGJZBCYHVLGN-CGAZJHLKSA-L |
SMILES isomérico |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4[N+](C)(C)C)C.[I-].[I-] |
SMILES canónico |
CC[N+](C)(CC)CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4[N+](C)(C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


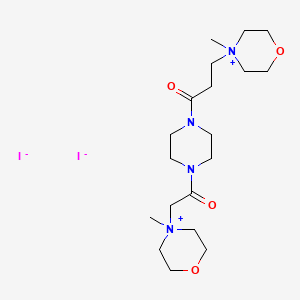
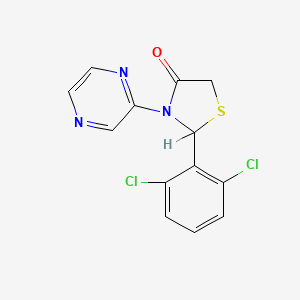
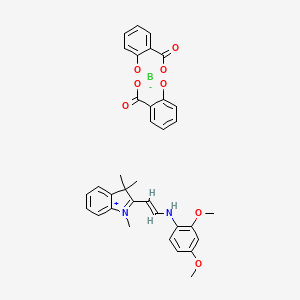


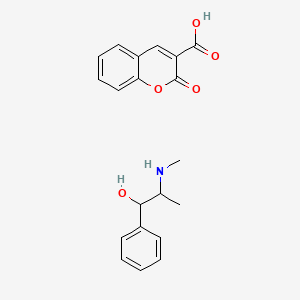

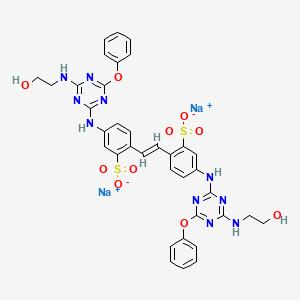
![3-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12713993.png)
